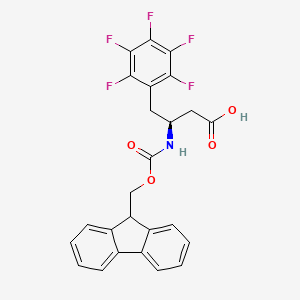

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) . The compound features a perfluorophenyl substituent at the 4-position of the butanoic acid backbone, which introduces strong electron-withdrawing effects. This structural motif may enhance stability, influence solubility in organic solvents, and modulate interactions in peptide chain assembly or target binding .

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F5NO4/c26-20-17(21(27)23(29)24(30)22(20)28)9-12(10-19(32)33)31-25(34)35-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,31,34)(H,32,33)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBMYXPXBOUBBR-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid, commonly referred to as Fmoc-protected amino acid derivatives, is a compound of significant interest in the fields of organic chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.

Overview of the Compound

- Chemical Formula : C26H25F5N2O4

- Molecular Weight : 490.48 g/mol

- CAS Number : 1260592-33-3

- IUPAC Name : (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid

The biological activity of this compound is primarily attributed to its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and solubility of peptides, which can influence their bioavailability and therapeutic efficacy.

Key Mechanisms:

- Peptide Synthesis : The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions without interference.

- Stability Enhancement : The incorporation of perfluorophenyl groups increases hydrophobic interactions, potentially enhancing binding affinities with biological targets.

Biological Activity

The compound exhibits various biological activities, particularly in the context of drug design and synthesis. Here are some notable findings:

1. Cytotoxicity

Studies have indicated that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. For example, derivatives containing Fmoc groups have shown promise in targeting specific pathways involved in cancer cell proliferation.

2. Enzyme Interaction

Research has demonstrated that this compound can interact with metabolic enzymes, influencing their activity. This interaction is crucial for understanding how structural modifications can enhance or inhibit enzyme function.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Cytotoxicity | Inhibition of cancer cell growth | |

| Enzyme Interaction | Modulation of metabolic enzyme activity | |

| Peptide Stability | Enhanced solubility and stability |

Case Study 1: Synthesis and Evaluation

A study published in Chemical Reviews evaluated the synthesis of Fmoc-protected peptides and their biological activities. The results indicated that peptides synthesized with this protecting group exhibited improved stability and bioactivity compared to those without it .

Case Study 2: Drug Design Applications

In a recent investigation, researchers explored the use of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid in drug design. The study found that modifying the Fmoc group significantly affected the binding affinity to target proteins involved in disease pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid exhibit promising anticancer properties. The perfluorophenyl group enhances the lipophilicity of the compound, which can improve cellular uptake and bioavailability. Research has shown that such compounds can inhibit the growth of certain cancer cell lines, making them potential candidates for further development in cancer therapies .

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism appears to involve modulation of neuroinflammatory pathways, which could be beneficial in conditions like Alzheimer's disease .

Peptide Synthesis

Fmoc Protection Strategy

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid is widely used as a building block in peptide synthesis due to its Fmoc (Fluorenylmethyloxycarbonyl) protecting group. This group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides. It is particularly useful in solid-phase peptide synthesis (SPPS), where efficiency and purity are paramount .

Material Science

Fluorinated Polymers

The incorporation of perfluorinated groups into polymers has been studied for enhancing chemical resistance and thermal stability. Compounds like (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid can serve as intermediates in the synthesis of fluorinated polymers with unique properties suitable for applications in coatings and membranes .

Case Study 1: Anticancer Compound Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid and tested their efficacy against breast cancer cell lines. The results indicated that specific modifications to the perfluorophenyl group significantly enhanced cytotoxicity compared to non-fluorinated counterparts .

Case Study 2: Neuroprotection Mechanism Investigation

A research team investigated the neuroprotective mechanisms of this compound in a mouse model of Alzheimer's disease. Their findings suggested that the compound reduced amyloid-beta plaque formation and improved cognitive function, highlighting its potential therapeutic role .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a family of Fmoc-protected amino acids with aromatic substituents. Key analogues include:

Key Observations :

- Electron-Withdrawing vs. In contrast, tert-butyl or methyl groups are electron-donating, which may reduce reactivity but improve solubility in nonpolar solvents .

- Steric Effects : Bulky substituents (e.g., tert-butyl) can hinder coupling reactions in SPPS, whereas smaller groups (e.g., Cl, CF₃) offer minimal steric interference .

Q & A

Q. What are the key methodologies for synthesizing (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid?

The synthesis typically involves:

- Fmoc protection : The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group during peptide coupling reactions. This prevents unwanted side reactions and is removed under mild basic conditions (e.g., piperidine) .

- Perfluorophenyl incorporation : The perfluorophenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Microwave-assisted synthesis can enhance reaction efficiency and yield .

- Purification : Reverse-phase HPLC or flash chromatography (using gradients of acetonitrile/water with 0.1% TFA) is employed to isolate the product.

Q. How is the compound characterized to confirm its structural integrity and enantiomeric purity?

- NMR spectroscopy : H and F NMR verify the presence of the perfluorophenyl group and Fmoc-protected amine.

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] or [M+Na]).

- Chiral HPLC : A Chiralpak® column with hexane/isopropanol eluent resolves enantiomers to ensure >98% enantiomeric excess .

Q. What are the recommended storage conditions to maintain stability?

Q. What role does the Fmoc group play in downstream applications?

The Fmoc group acts as a temporary protective group for amines in solid-phase peptide synthesis (SPPS). It is cleaved under basic conditions (e.g., 20% piperidine in DMF), enabling sequential peptide elongation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during the formation of the β-amino acid backbone.

- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to enhance enantioselectivity in asymmetric hydrogenation steps .

Q. What is the impact of perfluorophenyl substitution on biological activity and reactivity?

- Enhanced lipophilicity : The perfluorophenyl group increases membrane permeability, critical for targeting intracellular proteins.

- Electron-withdrawing effects : Fluorination stabilizes transition states in nucleophilic aromatic substitution, enabling selective modifications (e.g., coupling with thiols or amines) .

Q. How do structural analogs of this compound compare in biological activity?

Q. How can contradictions in biological activity data be resolved?

Q. What strategies mitigate challenges in scaling up synthesis?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic reactions (e.g., Fmoc coupling).

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Methodological Notes

- Data contradiction analysis : Cross-reference results with structurally characterized analogs (see table above) to identify structure-activity relationships (SARs).

- Experimental design : Use fractional factorial designs to optimize reaction parameters (e.g., temperature, solvent, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.